Piperidine-3-thiol hydrochloride
Overview
Description
Piperidine-3-thiol hydrochloride is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry. This compound, in particular, is notable for its applications in various scientific research fields.
Mechanism of Action
Target of Action
Piperidine-3-thiol hydrochloride, like other piperidine derivatives, has been found to have potential therapeutic properties, including anticancer potential . It acts as a potential clinical agent against cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . The primary targets of this compound are likely to be similar to those of other piperidine derivatives, which include crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB .
Mode of Action
The interaction of this compound with its targets leads to significant changes in the cellular environment. For instance, in prostate cancer cells, piperidine treatment inhibits cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin . This suggests that this compound may interact with its targets to inhibit cell migration and survivability of cancer cells.
Biochemical Pathways
This compound, like other piperidine derivatives, affects several biochemical pathways. These include the STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB pathways . The downstream effects of these pathways include the inhibition of cell migration and cell cycle arrest, which contribute to the inhibition of the survivability of cancer cells .
Pharmacokinetics
Piperine, another piperidine derivative, is known to act as a bioavailability enhancer and improves the bioavailability of certain drugs
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anticancer potential. It inhibits cell migration and helps in cell cycle arrest, thereby inhibiting the survivability of cancer cells . It also potentially regulates several crucial signaling pathways essential for the establishment of cancers .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor example, the bioavailability of piperine is enhanced in the presence of certain drugs
Biochemical Analysis
Biochemical Properties
Piperidine, a related compound, has been found to interact with various enzymes and proteins . For instance, piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs
Cellular Effects
The cellular effects of Piperidine-3-thiol hydrochloride are currently unknown. Piperidine has been shown to have effects on various types of cells. For example, in prostate cancer cells, piperidine treatment inhibits cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin
Molecular Mechanism
Piperidine and its derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are currently unknown. Piperine, a compound related to piperidine, has been studied in this context. For instance, a lethal dose of piperine produces respiratory paralysis within 3–17 min and causes the death of animals
Metabolic Pathways
Piperine, a related compound, does not undergo any metabolic change during absorption
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidine-3-thiol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperidine with thiol-containing reagents in the presence of hydrochloric acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process generally includes the same basic steps as laboratory synthesis but is optimized for efficiency and yield. This may involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Piperidine-3-thiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Piperidine-3-thiol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein modification.
Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic effects, such as antimicrobial and anticancer activities.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Piperidine: A basic six-membered ring with one nitrogen atom, used as a precursor in organic synthesis.
Piperidine-4-thiol: Similar to piperidine-3-thiol but with the thiol group at the 4-position.
Piperidine-2-thiol: Another isomer with the thiol group at the 2-position.
Uniqueness: Piperidine-3-thiol hydrochloride is unique due to its specific positioning of the thiol group, which influences its reactivity and interaction with biological molecules. This positional specificity can lead to different biological activities and applications compared to its isomers.
Properties
IUPAC Name |
piperidine-3-thiol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS.ClH/c7-5-2-1-3-6-4-5;/h5-7H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPVVEVNGARLMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)S.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257081-01-8 | |
Record name | 3-Piperidinethiol, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257081-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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